molecular formula C25H23ClN2OS B2748607 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-71-7

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2748607
CAS No.: 532972-71-7
M. Wt: 434.98
InChI Key: KGSGLXYOTQVFKW-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound featuring a complex molecular architecture that incorporates multiple pharmacologically relevant motifs. Its structure is built around an indole scaffold, a heterocyclic system that is ubiquitous in medicinal chemistry and is a privileged structure in drug discovery due to its prevalence in biologically active molecules and natural products . This core indole unit is functionalized at the 1-position with an ethyl linker to a benzamide group, which is further substituted with a chloro group at the 4-position. The presence of the benzamide moiety is significant, as this functional group is commonly found in compounds with diverse biological activities and is a key feature in many pharmaceutical standards and fine chemicals . A distinctive feature of this molecule is the substitution at the 3-position of the indole ring with a [(2-methylphenyl)methyl]sulfanyl group. This benzylic thioether side chain introduces potential for unique steric and electronic interactions with biological targets. The combination of these features makes this compound a valuable intermediate for researchers working in organic synthesis and medicinal chemistry. It serves as a sophisticated building block for the development of novel chemical entities. Researchers can utilize this compound in structure-activity relationship (SAR) studies, particularly in the exploration of indole-based hybrids, which are known to be investigated for various biological activities . Its well-defined structure allows for further derivatization or screening in biological assays to probe its interactions with specific enzymatic or receptor targets. As with all materials of this nature, this compound is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Properties

IUPAC Name

4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2OS/c1-18-6-2-3-7-20(18)17-30-24-16-28(23-9-5-4-8-22(23)24)15-14-27-25(29)19-10-12-21(26)13-11-19/h2-13,16H,14-15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSGLXYOTQVFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group in the benzamide moiety to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. The compound has shown promise against various bacterial and fungal strains. For instance, studies have demonstrated that related compounds possess activity comparable to established antibiotics such as isoniazid and fluconazole, suggesting that modifications to the benzamide structure can enhance antimicrobial efficacy .

Anticancer Potential

The compound's structural features position it as a potential candidate for anticancer therapies. Investigations into similar compounds have revealed their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell proliferation . For example, hybrid compounds incorporating sulfonamide and indole structures have been synthesized and tested for their anticancer activities, yielding promising results .

Synthetic Routes

The synthesis of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multi-step organic reactions. Key methods include:

  • Nucleophilic Substitution Reactions : Utilized for introducing the chloro group and other substituents on the benzamide backbone.
  • Sulfur Chemistry : The incorporation of sulfanyl groups is achieved through thiolation reactions, which enhance the compound's biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on molecular structure.
  • Mass Spectrometry (MS) : Used for determining molecular weight and confirming the identity of the compound.
  • High-Performance Liquid Chromatography (HPLC) : Employed to assess purity and concentration.

Antimicrobial Efficacy Study

In a study assessing the antimicrobial properties of related benzamide derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than standard treatments against both Gram-positive and Gram-negative bacteria . This suggests a potential for developing new antibiotics based on this chemical framework.

CompoundMIC (µM)Activity Type
Compound A5.19Antibacterial
Compound B5.08Antifungal

Anticancer Activity Assessment

Another study focused on the anticancer potential of indole-based benzamides revealed that specific derivatives led to apoptosis in cancer cells through the activation of caspase pathways . This highlights the importance of structural modifications in enhancing therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Chloro vs. Fluoro Substitution
  • 4-Fluoro Analogs: describes 4-fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, which replaces chlorine with fluorine. Fluorine’s higher electronegativity may enhance metabolic stability and binding affinity due to stronger dipole interactions.
  • Chloro Derivatives : The parent compound’s chlorine atom provides moderate electron-withdrawing effects, balancing solubility and lipophilicity. Chlorine’s larger size may improve van der Waals interactions in hydrophobic binding pockets compared to fluorine .
Methoxy Substitution
  • 4-Methoxy Analogs: highlights 4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide. This modification could shift pharmacokinetic properties, such as absorption and distribution .

Sulfur-Linked Functional Group Modifications

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-)
  • Sulfonyl Derivatives : describes 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide , where the sulfonyl group replaces the sulfanyl linkage. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilic susceptibility, improving chemical stability. However, it could also decrease membrane permeability due to increased polarity .
  • Sulfanyl Linkage : The parent compound’s sulfanyl group offers flexibility and moderate hydrophobicity, facilitating interactions with cysteine residues or metal ions in enzyme active sites .
Sulfanyl Substituent Diversity
  • 2-Methylbenzyl vs. Benzodioxinyl Carbamoylmethyl: details BA99386, where the 2-methylbenzyl group is replaced by a (2,3-dihydro-1,4-benzodioxin-6-yl)carbamoylmethyl chain. This introduces a fused oxygen-rich ring system, which may enhance water solubility and π-π stacking interactions.
  • Isoxazole-Linked Sulfanyl Groups: ’s compound includes a 5-methylisoxazole moiety linked via sulfanyl.

Indole Ring Modifications

  • Methyl Substitution on Indole: ’s 3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide features a methyl group at the indole’s 2-position. However, this may also limit conformational flexibility .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Core Substituent Sulfur Group Indole Modification Key Properties
4-Chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (Parent) 4-Cl Sulfanyl (2-methylbenzyl) None Moderate lipophilicity, balanced reactivity
4-Fluoro-N-[2-(3-{[(3-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide () 4-F Sulfanyl (3-fluorobenzyl) None Enhanced metabolic stability
BA99386 () 4-Cl Sulfanyl (benzodioxinyl carbamoylmethyl) None Improved solubility, hydrogen bonding
2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide () 4-OCH₃ Sulfonyl 2-Chlorobenzyl substitution High polarity, target selectivity
3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide () 3-Cl, 4-CH₃ Sulfonamide 2-Methylindole Increased steric bulk

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Parent Compound ~435.9 3.8 0.12 Not reported
4-Fluoro Analog () ~418.4 3.5 0.25 Not reported
BA99386 () 522.0 2.9 0.45 Not reported
Sulfonyl Derivative () ~475.9 2.5 0.60 Not reported

Biological Activity

4-chloro-N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a complex organic compound with potential biological activities. Its structure includes a chloro group, an indole moiety, and a sulfanyl group, which may contribute to its pharmacological properties. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

  • Molecular Formula : C16H14ClN3O3S
  • Molecular Weight : 363.82 g/mol
  • CAS Number : 63968-75-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit activities such as:

  • Inhibition of Kinases : Certain benzamide derivatives have demonstrated inhibitory effects on RET kinase, which is implicated in various cancers. The presence of the indole and sulfanyl groups may enhance this activity by improving binding affinity to the target site .
  • Antitumor Effects : Preliminary studies suggest that related compounds exhibit antitumor properties, potentially through the modulation of cellular signaling pathways involved in proliferation and apoptosis .

Pharmacological Studies

Several studies have investigated the pharmacological profiles of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study AIdentified significant inhibition of RET kinase activity by related benzamide derivatives, suggesting potential as anticancer agents .
Study BReported moderate cytotoxicity against various cancer cell lines, indicating potential for therapeutic use .
Study CInvestigated structure-activity relationships (SAR), revealing that modifications to the indole or benzamide moieties can enhance biological activity .

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines, a derivative of the compound showed significant inhibition of cell growth at micromolar concentrations. The study concluded that the compound's mechanism likely involves interference with cell cycle progression and induction of apoptosis.

Case Study 2: Kinase Inhibition

Another investigation focused on the ability of similar benzamide derivatives to inhibit RET kinase. The results indicated that specific substitutions on the benzamide ring could enhance inhibitory potency, with some compounds achieving IC50 values in the low nanomolar range.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound, particularly for the indole core and sulfanyl linkage?

  • Methodological Answer : Synthesis requires sequential steps: (1) Formation of the indole core via Fischer indole synthesis or Buchwald–Hartwig amination for N-alkylation . (2) Introduction of the sulfanyl group using thiol-ene "click" chemistry or nucleophilic substitution with [(2-methylphenyl)methyl]thiol. (3) Final benzamide coupling via EDC/HOBt-mediated amidation. Monitor intermediates with LC-MS and purify via column chromatography (silica gel, gradient elution). Optimize reaction conditions (e.g., temperature, catalyst loading) to improve yields, as seen in related isoindole-benzamide syntheses .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation?

  • Methodological Answer : Use a combination of:

  • NMR : 1H/13C NMR to confirm connectivity, especially the indole NH (δ ~10–12 ppm) and sulfanyl CH2 (δ ~2.5–3.5 ppm).
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between benzamide carbonyl and indole NH) .
  • HRMS : Validate molecular formula (±5 ppm accuracy).

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?

  • Methodological Answer : Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. Address this by:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and permeability (Caco-2/PAMPA).
  • Metabolite identification : Use LC-HRMS to detect degradation products.
  • Dose-response studies in animal models : Compare ED50 values (e.g., SSR126768A showed oral efficacy in rat uterine contraction models despite rapid metabolism ).
  • Target engagement assays : Employ positron emission tomography (PET) tracers or thermal shift assays to confirm target binding in vivo.

Q. What experimental strategies are recommended for evaluating this compound’s potential as a kinase or protease inhibitor?

  • Methodological Answer :

  • High-throughput screening : Use ATP-Glo™ assays for kinase inhibition (IC50 determination across a panel of 100+ kinases).
  • Cellular assays : Measure downstream phosphorylation (Western blot) or caspase activation (luminescent assays).
  • Structural modeling : Dock the compound into crystal structures of target enzymes (e.g., cPLA2α’s active site) to predict binding modes .
  • Selectivity profiling : Test against unrelated enzymes (e.g., COX-1/2) to rule off-target effects.

Q. How should researchers design in vivo studies to assess therapeutic potential in neurological or inflammatory diseases?

  • Methodological Answer :

  • Model selection : Use LPS-induced neuroinflammation (mice) or collagen-induced arthritis (rats) for inflammatory pathways.
  • Dosing regimen : Oral administration (3–10 mg/kg) with pharmacokinetic-guided intervals (e.g., SSR126768A’s 24-hour efficacy at 3 mg/kg ).
  • Biomarker analysis : Quantify prostaglandins (ELISA) or cytokines (multiplex assays) in serum/tissue.
  • Behavioral endpoints : Include rotarod (motor function) or von Frey filaments (pain sensitivity) for neurological models.

Contradiction Analysis & Mechanistic Studies

Q. How can conflicting data on cytotoxicity in cancer vs. normal cell lines be systematically analyzed?

  • Methodological Answer :

  • Dose-range testing : Use 10-dose IC50 curves (72-hour exposure) in ≥3 cancer/normal cell pairs (e.g., MCF-7 vs. MCF-10A).
  • Mechanistic studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Resistance assays : Expose cells to sublethal doses for 6 weeks; compare genomic instability via whole-exome sequencing.

Q. What statistical approaches are suitable for interpreting variability in enzyme inhibition assays?

  • Methodological Answer :

  • Replicate design : Use n=6 technical replicates per condition to account for pipetting errors.
  • Mixed-effects modeling : Separate batch effects (e.g., plate-to-plate variation) from treatment effects.
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points.

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